(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide” is a complex organic molecule that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Attachment of the dimethylphenoxy group through etherification.
- Final coupling with N-methylprop-2-enamide under specific conditions such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrimidine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy or pyrimidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
The compound could have applications in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, it may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
- (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl]-N-methylprop-2-enamide
Uniqueness
The unique structural features of the compound, such as the specific substitution pattern on the pyrido[1,2-a]pyrimidine core and the presence of the cyano and N-methylprop-2-enamide groups, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C22H20N4O3/c1-13-8-14(2)10-17(9-13)29-21-18(11-16(12-23)20(27)24-4)22(28)26-7-5-6-15(3)19(26)25-21/h5-11H,1-4H3,(H,24,27)/b16-11+ |
InChI Key |
JMRQYARTRVXDER-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NC)OC3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NC)OC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.